

Application of Indinavir Sulfate Ethanolate in Pharmacokinetic Studies

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Compound of Interest

Compound Name: *Indinavir Sulfate Ethanolate*

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Introduction

Indinavir Sulfate Ethanolate is a potent inhibitor of the human immunodeficiency virus (HIV) protease, an enzyme critical for the viral life cycle.^{[1][2]} As a key component of highly active antiretroviral therapy (HAART), understanding its pharmacokinetic profile is paramount for optimizing dosing regimens, minimizing toxicity, and managing drug-drug interactions. These application notes provide a comprehensive overview of the methodologies used in the pharmacokinetic evaluation of Indinavir, including detailed experimental protocols and data presentation.

Pharmacokinetic Profile of Indinavir

Indinavir is characterized by rapid absorption in a fasted state, with peak plasma concentrations (T_{max}) achieved approximately 0.8 hours after oral administration.^{[3][4]} The drug exhibits a greater than dose-proportional increase in plasma concentrations over a dose range of 200-1000 mg.^[3] It is approximately 60% bound to human plasma proteins.^{[2][3]} The elimination half-life of Indinavir is relatively short, around 1.8 hours.^[3]

Effect of Food

The absorption of Indinavir is significantly affected by food. Administration with a high-fat, high-calorie meal can reduce the area under the plasma concentration-time curve (AUC) by

approximately 77% and the maximum plasma concentration (C_{max}) by about 84%.^{[3][4]} However, lighter meals have been shown to have little to no significant effect on its absorption.^{[3][4]}

Metabolism and Excretion

Indinavir is extensively metabolized in the liver by the cytochrome P450 3A4 (CYP3A4) isoenzyme, resulting in one glucuronide conjugate and six oxidative metabolites.^{[1][2][3]} Consequently, co-administration with drugs that are also metabolized by, inhibit, or induce CYP3A4 can lead to significant drug interactions.^{[3][5]} Less than 20% of the administered dose is excreted unchanged in the urine.^{[2][3]}

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters of Indinavir from various studies.

Table 1: Pharmacokinetic Parameters of Indinavir in Healthy Adults (800 mg every 8 hours)

Parameter	Mean Value	Standard Deviation
AUC (nM•hour)	30,691	± 11,407
C _{max} (nM)	12,617	± 4037
Trough Conc. (nM)	251	± 178
T _{max} (hours)	0.8	± 0.3
Half-life (hours)	1.8	± 0.4

Data sourced from^[3]

Table 2: Pharmacokinetic Parameters of Indinavir in Special Populations

Population	Dosing Regimen	AUC (nM•hour)	Cmax (nM)	Trough Conc. (nM)
Pediatric (4-15 years)	500 mg/m ² every 8 hours	38,742 ± 24,098	17,181 ± 9809	134 ± 91
Hepatic Insufficiency (mild to moderate)	Single 400 mg dose	~60% higher mean AUC	-	-

Data sourced from[\[3\]](#)[\[5\]](#)

Table 3: Performance of LC-MS/MS Methods for Indinavir Quantification

Parameter	Method 1 (PPT)	Method 2 (PPT)	Method 3 (SPE)
Linearity Range (ng/mL)	3.0 - 12,320	30 - 15,000	0.2 - 1,000
LLOQ (ng/mL)	3.0	30	0.2
Intra-day Precision (%CV)	< 10%	< 8.5%	< 10.3%
Inter-day Precision (%CV)	< 12%	< 9.2%	< 11.2%
Intra-day Accuracy (% bias)	Within ± 10%	Within ± 7.5%	Within ± 9.8%

Data sourced from[\[6\]](#)

Experimental Protocols

Bioanalytical Method for Indinavir Quantification in Plasma using LC-MS/MS

This protocol outlines a common method for the determination of Indinavir concentrations in human plasma, a critical component of any pharmacokinetic study.

1. Sample Preparation (Protein Precipitation)

- To a 100 μ L aliquot of human plasma, add an internal standard.
- Precipitate the plasma proteins by adding 200 μ L of acetonitrile.
- Vortex the mixture for 1 minute.
- Centrifuge the sample at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
- Transfer the supernatant to a clean tube for analysis.

2. LC-MS/MS Analysis

- Liquid Chromatography:
 - Use a suitable C18 reverse-phase column.
 - Employ a gradient elution with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).
- Mass Spectrometry:
 - Utilize a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
 - Monitor the multiple reaction monitoring (MRM) transitions for Indinavir (e.g., m/z 614.3 \rightarrow 421.2) and the internal standard.[\[7\]](#)

3. Calibration and Quantification

- Prepare a calibration curve by spiking known concentrations of Indinavir into blank plasma. [\[8\]](#)
- Process the calibration standards and quality control samples alongside the study samples.

- Quantify the Indinavir concentration in the unknown samples by interpolating from the linear regression of the calibration curve.[8]

In Vivo Pharmacokinetic Study Protocol (Human)

This protocol provides a general framework for conducting a single-dose pharmacokinetic study of Indinavir in healthy volunteers.

1. Study Design

- Conduct a single-center, open-label, single-dose study.
- Enroll healthy adult volunteers who have provided informed consent.
- Subjects should be fasted overnight prior to drug administration.

2. Dosing and Sample Collection

- Administer a single oral dose of **Indinavir Sulfate Ethanolate** (e.g., 800 mg) with water.
- Collect serial blood samples into tubes containing an appropriate anticoagulant (e.g., EDTA) at pre-defined time points (e.g., pre-dose, 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose).

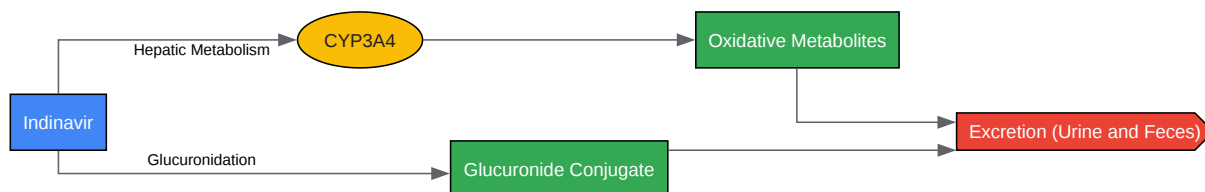
3. Plasma Processing

- Centrifuge the blood samples to separate the plasma.
- Store the plasma samples at -80°C until bioanalysis.

4. Pharmacokinetic Analysis

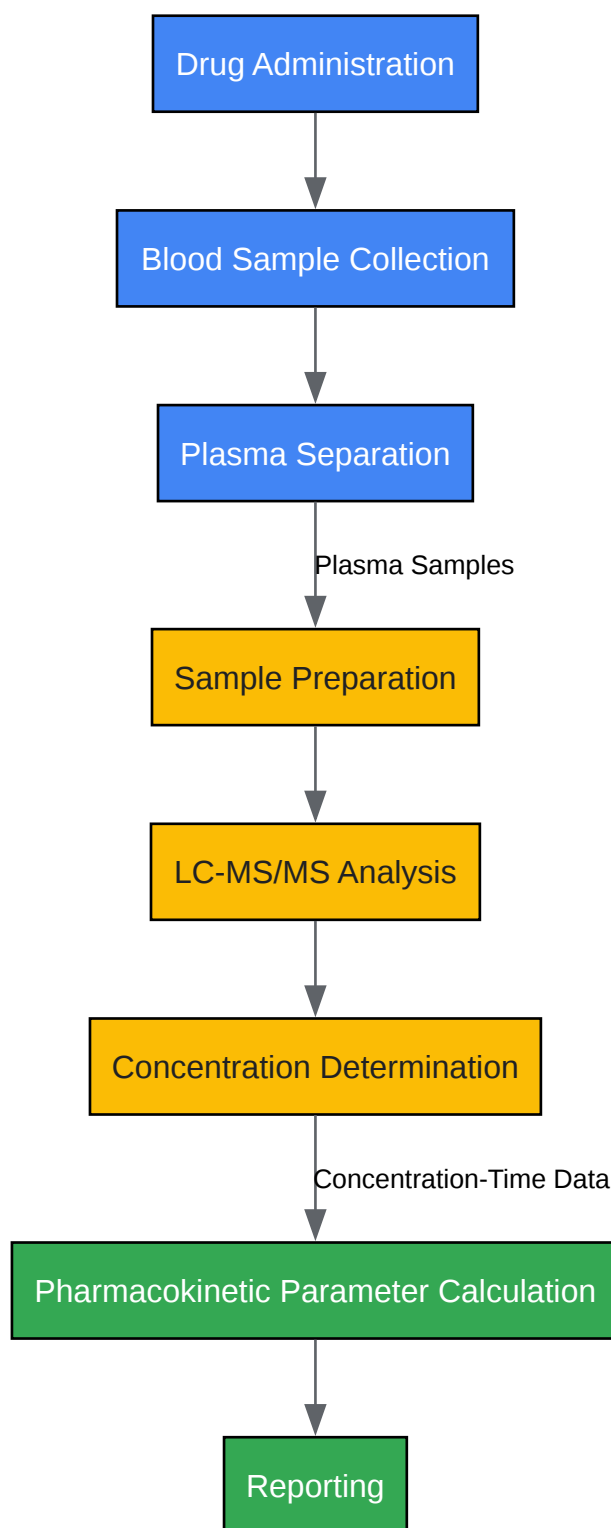
- Analyze the plasma samples for Indinavir concentrations using a validated bioanalytical method (as described above).
- Calculate the key pharmacokinetic parameters (AUC, C_{max}, T_{max}, half-life) using non-compartmental analysis software.

Visualizations



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Caption: Metabolic pathway of Indinavir.



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Caption: General workflow for a pharmacokinetic study.

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